8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
Overview
Description
8-Methyl-8-azabicyclo[32It is a naturally occurring alkaloid found in the Coca plant along with several other alkaloids . 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol has a molecular formula of C8H15NO and a molar mass of 141.214 g·mol−1 . It is characterized by its bicyclic structure, which includes a nitrogen atom and a hydroxyl group.
Mechanism of Action
Target of Action
Tropine, also known as 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol or Pseudotropine, primarily targets muscarinic receptors . These receptors play a crucial role in the functioning of the parasympathetic nervous system .
Mode of Action
Tropine operates as a competitive, reversible antagonist of muscarinic receptors . By blocking the action of acetylcholine on muscarinic receptors, it inhibits the parasympathetic nervous system . This interaction with its targets leads to changes in the body’s “rest and digest” activities .
Biochemical Pathways
The biosynthesis of Tropine is best documented on the molecular genetic and biochemical level from solanaceous species . The biosynthesis involves several enzymes and biochemical pathways, with gaps in the knowledge of enzyme structure-function relationships and how they influence Tropine biosynthesis . The biosynthesis of Tropine has been the subject of study for over a century due to its potent pharmacological activities .
Pharmacokinetics
Tropine is well absorbed orally and significant levels are found in the central nervous system within 30-60 minutes . It has a wide volume of distribution and two phases of elimination: a rapid phase with a half-life of 2 hours and a slow phase with a half-life of 13 hours . Much of the drug is destroyed by enzymatic hydrolysis, particularly in the liver, and between 13 to 50% is excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of Tropine’s action are primarily due to its antagonistic effect on muscarinic receptors . This results in the inhibition of the parasympathetic nervous system, affecting various body functions such as pupil dilation and the treatment of anticholinergic poisoning .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tropine . For instance, the presence of associated weeds in food can lead to the emergence of Tropine . Furthermore, seasonal variability and other environmental factors can influence the production of Tropine in plants . Therefore, it’s crucial for food safety authorities to work with farmers and food business operators to prevent the spreading of invasive weeds and to increase awareness .
Biochemical Analysis
Biochemical Properties
Tropine is a heterocyclic alcohol and an amine . It plays a significant role in biochemical reactions, particularly as a precursor in the biosynthesis of tropane alkaloids . It interacts with various enzymes and proteins, contributing to the wide distribution of tropane alkaloids in the Solanaceae family .
Cellular Effects
Tropine and its derivatives have potent anticholinergic activity, blocking the action of the neurotransmitter acetylcholine in the central and peripheral nervous system by binding to muscarinic receptors . This influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tropine exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It is involved in enzyme inhibition or activation, contributing to its central role in the nervous system .
Temporal Effects in Laboratory Settings
The effects of Tropine can change over time in laboratory settings . Information on Tropine’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of Tropine vary with different dosages in animal models . High doses can lead to toxic or adverse effects, while lower doses are used for their anticholinergic properties .
Metabolic Pathways
Tropine is involved in several metabolic pathways, interacting with enzymes and cofactors . It is a key intermediate in the biosynthesis of tropane alkaloids, contributing to metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of Tropine within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
It is likely that specific targeting signals or post-translational modifications direct Tropine to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol can be synthesized through various methods. One common approach involves the reduction of tropinone using sodium borohydride or lithium aluminum hydride as reducing agents . The reaction typically occurs in an organic solvent such as ethanol or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods: Industrial production of pseudotropine often involves the biosynthesis pathway in yeast. This method utilizes genetically engineered yeast strains to produce pseudotropine from simple carbon sources. The process involves multiple steps, including the expression of specific enzymes that catalyze the conversion of precursor molecules to pseudotropine .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Reduction: Reduction of pseudotropine can yield tropine, another tropane alkaloid.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products:
Oxidation: Tropinone.
Reduction: Tropine.
Substitution: Various esters and derivatives depending on the substituent used.
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Comparison with Similar Compounds
- Tropine
- Tropinone
- Scopolamine
- Hyoscyamine
- Calystegines
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol’s unique properties and its role as a precursor in the biosynthesis of other biologically active compounds make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHOMWAPJJPNMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859224 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] White or cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Tropine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21813 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | Tropine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21813 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
135-97-7, 120-29-6, 7432-10-2 | |
Record name | Pseudotropine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tropine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tropine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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